molecular formula C11H11NO2S B13623265 2-Amino-3-(1-benzothiophen-2-yl)propanoic acid

2-Amino-3-(1-benzothiophen-2-yl)propanoic acid

Cat. No.: B13623265
M. Wt: 221.28 g/mol
InChI Key: XRYMBDSTGWVPBC-UHFFFAOYSA-N
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Description

2-Amino-3-(1-benzothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzothiophene ring attached to the alpha carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-benzothiophen-2-yl)propanoic acid typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Amino Acid Backbone Construction: The amino acid backbone is constructed by introducing an amino group and a carboxyl group to the benzothiophene ring. This can be achieved through various methods, including the Strecker synthesis or the Gabriel synthesis.

    Coupling Reaction: The final step involves coupling the benzothiophene ring with the amino acid backbone under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-benzothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the benzothiophene ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Benzothiophene Derivatives: Formed through reduction reactions.

    Substituted Amino Acids: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Amino-3-(1-benzothiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-benzothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(1-benzothiophen-3-yl)propanoic acid
  • 2-Amino-3-(1-benzothiophen-4-yl)propanoic acid
  • 2-Amino-3-(1-benzothiophen-5-yl)propanoic acid

Uniqueness

2-Amino-3-(1-benzothiophen-2-yl)propanoic acid is unique due to the specific position of the benzothiophene ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

2-amino-3-(1-benzothiophen-2-yl)propanoic acid

InChI

InChI=1S/C11H11NO2S/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8/h1-5,9H,6,12H2,(H,13,14)

InChI Key

XRYMBDSTGWVPBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC(C(=O)O)N

Origin of Product

United States

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